molecular formula C27H34O13 B1665168 methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate CAS No. 97145-52-3

methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B1665168
CAS No.: 97145-52-3
M. Wt: 566.5 g/mol
InChI Key: OQNPBHSDFWPQEK-IIJMSXQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arbortristoside A is an anti-inflammatory and antinociceptive. This activity may be due to the inhibiting effect of prostaglandin, histamine and serotonin. Arbortristoside A has also been shown to act on ulcerations and may facilitate healing of peptic ulcers.

Scientific Research Applications

Hexahydrocyclopenta[C]Pyran-4-Carboxylate Iridoid from Viburnam Cylindricum

  • A novel iridoid with a complex structure, similar to the compound , was isolated from the plant Viburnam cylindricum. The compound was characterized using techniques such as 1H, 13C NMR, DEPT, and 1H-1H COSY, marking significant advancements in the chemical analysis of Viburnam cylindricum (Prasad & Sati, 2012).

Synthesis and Physical Properties

Synthesis of One New Sugar Imine Molecule

  • A molecule with a similar structural complexity was synthesized, and its physical properties, including thermal stability, were investigated. The synthesis involved click chemistry reaction mechanisms and microwave irradiation, highlighting innovative approaches in molecular synthesis (Majed Jari Mohammed et al., 2020).

Biological Activity and Applications

Two Novel Amide Alkaloids from Portulaca Oleracea L. and Their Anti-inflammatory Activities

  • Novel amide alkaloids with structural similarities to the compound were identified and demonstrated anti-inflammatory activities in cell-based assays. This highlights the potential biological activities and applications of complex organic molecules (Lan et al., 2021).

An Atypical Nitrogen-containing Flavonoid in the Fruits of Cumin (Cuminum cyminum L.) with Anti-inflammatory Activity

  • A nitrogen-containing flavonoid from the seeds of Cuminum cyminum L. demonstrated anti-inflammatory effects by suppressing the expression levels of iNOS and COX-2, suggesting the therapeutic potential of complex organic compounds in inflammation-related conditions (Kang et al., 2019).

Properties

97145-52-3

Molecular Formula

C27H34O13

Molecular Weight

566.5 g/mol

IUPAC Name

methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H34O13/c1-12-18-19(24(20(12)30)39-17(29)9-6-13-4-7-14(35-2)8-5-13)15(25(34)36-3)11-37-26(18)40-27-23(33)22(32)21(31)16(10-28)38-27/h4-9,11-12,16,18-24,26-28,30-33H,10H2,1-3H3/b9-6+/t12?,16-,18?,19-,20?,21-,22+,23-,24?,26+,27+/m1/s1

InChI Key

OQNPBHSDFWPQEK-IIJMSXQASA-N

Isomeric SMILES

CC1C2[C@H](C(C1O)OC(=O)/C=C/C3=CC=C(C=C3)OC)C(=CO[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC

SMILES

CC1C2C(C(C1O)OC(=O)C=CC3=CC=C(C=C3)OC)C(=COC2OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(C(C1O)OC(=O)C=CC3=CC=C(C=C3)OC)C(=COC2OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Arbortristoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Reactant of Route 2
methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Reactant of Route 3
methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Reactant of Route 4
methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Reactant of Route 5
methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Reactant of Route 6
methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

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